molecular formula C22H6F10O6 B14272140 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate CAS No. 171762-39-3

1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate

Cat. No.: B14272140
CAS No.: 171762-39-3
M. Wt: 556.3 g/mol
InChI Key: XIJCFPJBCLYMSX-UHFFFAOYSA-N
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Description

1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methyl and perfluorophenyl groups, as well as three carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives, followed by esterification reactions to introduce the carboxylate groups. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the synthesis while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.

    Substitution: The perfluorophenyl groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylic acid.

    Reduction: Formation of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-trihydroxy compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Potential use in the development of fluorinated compounds for biological imaging and diagnostics.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with enhanced stability and bioavailability.

    Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the perfluorophenyl groups, which can stabilize intermediates and transition states. In biological systems, the compound’s fluorinated groups may enhance its interaction with specific molecular targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability.

Comparison with Similar Compounds

  • 1-Methyl 3,5-bis(trifluoromethyl) benzene-1,3,5-tricarboxylate
  • 1-Methyl 3,5-bis(difluorophenyl) benzene-1,3,5-tricarboxylate
  • 1-Methyl 3,5-bis(fluorophenyl) benzene-1,3,5-tricarboxylate

Uniqueness: 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate is unique due to the presence of perfluorophenyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it particularly useful in applications requiring high-performance materials and stable intermediates.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactivity, applications, and unique characteristics

Properties

CAS No.

171762-39-3

Molecular Formula

C22H6F10O6

Molecular Weight

556.3 g/mol

IUPAC Name

5-O-methyl 1-O,3-O-bis(2,3,4,5,6-pentafluorophenyl) benzene-1,3,5-tricarboxylate

InChI

InChI=1S/C22H6F10O6/c1-36-20(33)5-2-6(21(34)37-18-14(29)10(25)8(23)11(26)15(18)30)4-7(3-5)22(35)38-19-16(31)12(27)9(24)13(28)17(19)32/h2-4H,1H3

InChI Key

XIJCFPJBCLYMSX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F

Origin of Product

United States

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